molecular formula C13H9FN2O5S3 B2579010 (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 868142-47-6

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2579010
CAS No.: 868142-47-6
M. Wt: 388.4
InChI Key: SIAPXNFRKIGYQJ-KTKRTIGZSA-N
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Description

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H9FN2O5S3 and its molecular weight is 388.4. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by various studies and data tables.

The molecular formula of this compound is C16H13FN2O3C_{16}H_{13}FN_{2}O_{3}, with a molecular weight of 300.28 g/mol. The compound features a thiazolidinone framework, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H13FN2O3
Molecular Weight300.28 g/mol
Boiling PointPredicted 504.8 °C
Density1.407 g/cm³
pKa11.70

Anticancer Properties

Research indicates that compounds with thiazolidinone structures exhibit significant anticancer activity. For instance, derivatives of thiazolidinones have shown moderate to strong antiproliferative effects in various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

  • Cell Lines Tested :
    • Human leukemia cell lines
    • Breast cancer cell lines
  • Mechanism :
    • Induction of apoptosis as confirmed by LDH assays and flow cytometric analysis.
    • Cell cycle stage-dependent effects were observed, indicating that the compound's efficacy may vary based on the phase of the cell cycle.

Case Studies

A study published in Open Chemistry Journal explored the synthesis and biological activity of thiazolidinone derivatives similar to this compound. Among these derivatives, certain compounds demonstrated potent anticancer activity, highlighting the importance of functional groups in enhancing biological activity .

The anticancer effects are attributed to several mechanisms:

  • Inhibition of Kinases : Some derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of thiazolidinone derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
Thiazolidinone derivativesAntiproliferativeInduced apoptosis in leukemia cells
(Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidinAnticancerStrong cytotoxicity observed
Various thiazolidinone derivativesKinase inhibitionDisruption of cancer cell signaling

Properties

IUPAC Name

2-[5-(5-fluoro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O5S3/c14-6-1-2-8-7(5-6)9(11(17)15-8)10-12(18)16(13(22)23-10)3-4-24(19,20)21/h1-2,5,18H,3-4H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGOLYMFMHJMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1F)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.